3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to disrupt membrane integrity, which can inhibit mycelial growth in certain fungi . This suggests that 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a wide range of biochemical pathways, suggesting that this compound may have broad effects on cellular metabolism.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Related compounds have been shown to exhibit cytotoxic activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are largely determined by its interactions with various biomolecules. It has been found to exhibit enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors
Cellular Effects
The cellular effects of this compound are complex and multifaceted. It has been found to exhibit cytotoxic activities against certain cancer cell lines . For example, it has been shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . It does this by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been found to inhibit the activity of certain enzymes, including PARP-1 and EGFR . These results agree with molecular docking studies that highlighted the binding disposition of the compound inside the PARP-1 and EGFR protein active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, one method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a brominated precursor in the presence of a catalytic amount of piperidine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, reducing agents like hydrazine hydrate, and oxidizing agents. Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield bromo-substituted derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Material Science:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a similar core structure but different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different ring fusion.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with a different ring fusion pattern.
Uniqueness
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its specific substitution pattern and the resulting pharmacological activities.
Properties
IUPAC Name |
3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-3-1-2-6(4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZMZLGYMTIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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